

Additive Intraocular Pressure-Lowering Effect of Ripasudil with Timolol: A Comparative Guide

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For researchers and professionals in drug development, understanding the synergistic effects of combination therapies is paramount. This guide provides an objective comparison of the intraocular pressure (IOP)-lowering effects of **Ripasudil**, a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, when used as an adjunct therapy with timolol, a beta-adrenergic antagonist. The following sections present quantitative data from clinical trials, detailed experimental methodologies, and visualizations of the relevant signaling pathways to offer a comprehensive assessment.

Quantitative Data Presentation

The additive effect of **Ripasudil** 0.4% administered twice daily in conjunction with timolol 0.5% twice daily has been demonstrated in clinical trials. The primary endpoint is the reduction in IOP from baseline. The data below is summarized from a key randomized, double-masked, parallel-group comparison study.[1][2]



Treatment Group	Time Point	Mean IOP Reduction from Baseline (mmHg)	Difference from Placebo (mmHg)	95% Confidence Interval	p-value
Ripasudil + Timolol	Trough (9 AM)	-2.4	0.9	0.4 - 1.3	< .001
Placebo + Timolol	Trough (9 AM)	-1.5	-	-	-
Ripasudil + Timolol	Peak (11 AM)	-2.9	1.6	1.1 - 2.1	< .001
Placebo + Timolol	Peak (11 AM)	-1.3	-	-	-

Experimental Protocols

The data presented is based on a multicenter, randomized, double-masked, parallel-group comparison study involving patients with primary open-angle glaucoma or ocular hypertension. [1]

Patient Population:

- Inclusion Criteria: Patients aged 20 years or older with a diagnosis of primary open-angle glaucoma or ocular hypertension. Participants were on a stable timolol 0.5% twice-daily regimen for at least 4 weeks prior to the study and had an IOP of 18 mmHg or higher in at least one eye.[1]
- Exclusion Criteria: Key exclusion criteria included a history of significant ocular disease other than glaucoma, previous glaucoma surgery, or any contraindications to the study medications.[3]

Treatment Regimen: After a run-in period with timolol 0.5% administered twice daily, eligible patients were randomized to receive either **Ripasudil** 0.4% or a placebo, administered twice daily as an adjunct to their ongoing timolol therapy for a duration of 8 weeks.[1][2]







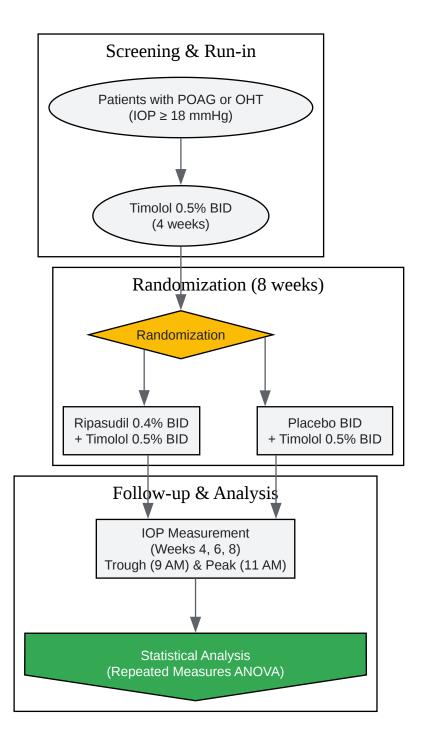
IOP Measurement: IOP was measured at baseline and at weeks 4, 6, and 8. On the measurement days, IOP was recorded at two time points: trough (9 AM, immediately before the morning instillation) and peak (11 AM, 2 hours after instillation).[1][2] The gold-standard Goldmann applanation tonometry was used for all IOP measurements.[4][5]

Statistical Analysis: The primary efficacy endpoint was the mean change in IOP from baseline. A repeated-measures analysis of variance (ANOVA) was used to compare the IOP reductions between the **Ripasudil** and placebo groups.[1][2]

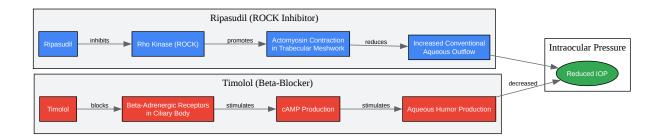
Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental design, the following diagrams are provided.









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